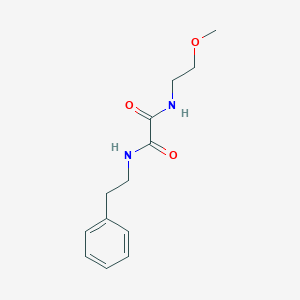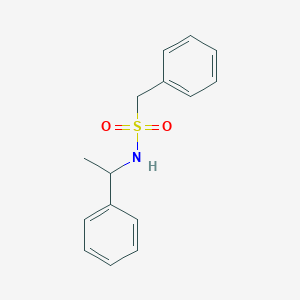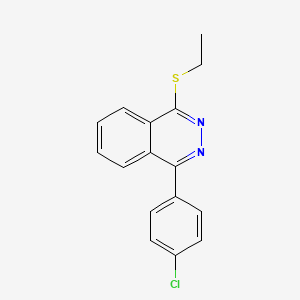![molecular formula C18H17ClN2O2 B5150110 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPCA is a selective inhibitor of dopamine D1 receptors and has been shown to have an impact on the reward system in the brain.
Applications De Recherche Scientifique
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been used in various scientific research studies to investigate its effects on the dopamine D1 receptor and its impact on the reward system in the brain. It has been shown to have potential applications in the treatment of addiction and other psychiatric disorders.
Mécanisme D'action
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide selectively inhibits the dopamine D1 receptor, which plays a crucial role in the reward system in the brain. By blocking the dopamine D1 receptor, 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide reduces the activity of the reward system and decreases the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a significant impact on the reward system in the brain. It reduces the activity of the mesolimbic dopamine system, which is responsible for the rewarding effects of drugs of abuse. 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to investigate the specific effects of dopamine D1 receptor inhibition on the reward system. However, one limitation of using 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects, which could affect the interpretation of the results.
Orientations Futures
There are several future directions for research on 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is investigating its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Another area of research is exploring the potential use of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a tool to study the role of the dopamine D1 receptor in the reward system. Additionally, further studies are needed to investigate the potential off-target effects of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide and to develop more selective dopamine D1 receptor inhibitors.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in its pure form.
Propriétés
IUPAC Name |
2-chloro-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-9-2-1-8-15(16)17(22)20-14-7-5-6-13(12-14)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOARIJLYFPYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)
![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)




![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)

![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)